MFCD03786322
Description
MFCD03786322 (CAS 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . It is structurally characterized as 2-bromo-4-nitrobenzoic acid, featuring a benzoic acid backbone substituted with bromine and nitro groups at the 2- and 4-positions, respectively. Key properties include:
- Solubility: 0.687 mg/mL (0.00342 mol/L) in aqueous solutions, classified as "soluble" under standard conditions.
- Log S Predictions:
- ESOL: -2.47
- Ali: -1.98
- SILICOS-IT: -2.63
- Safety Data: Classified with hazard code H302 (harmful if swallowed) and precautionary measures P280 (wear protective gloves) and P305+P351+P338 (rinse cautiously with water if in eyes) .
The compound is synthesized via green chemistry protocols using an A-FGO catalyst in tetrahydrofuran (THF), achieving a 98% yield under reflux conditions . Its structural features make it relevant in pharmaceutical intermediates and materials science, particularly in reactions involving halogenated aromatic systems.
Properties
IUPAC Name |
ethyl 7-chloro-4-[3-(dimethylamino)propylamino]-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c1-5-24-18(23)14-11-21-16-12(2)15(19)8-7-13(16)17(14)20-9-6-10-22(3)4/h7-8,11H,5-6,9-10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTBLTUVBXFJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCCN(C)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03786322 typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of precursor compounds under controlled conditions of temperature and pressure. Specific catalysts and solvents are often used to optimize the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure consistency and safety. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
MFCD03786322 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions of temperature, pressure, and pH. Common reagents include acids, bases, and various organic solvents. The choice of reagent and reaction conditions depends on the desired product and the specific application.
Major Products Formed
The major products formed from the reactions of this compound vary depending on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides or peroxides, while substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
MFCD03786322 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of MFCD03786322 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
MFCD03786322 is compared below with two structurally and functionally related compounds: 4-nitrobenzoic acid (CAS 62-23-7) and 3-bromo-5-nitrobenzoic acid (CAS 202204-85-7) .
Table 1: Structural and Physical Properties Comparison
Key Findings:
Structural Influence on Solubility :
- The bromine substituent in this compound reduces solubility compared to 4-nitrobenzoic acid (0.687 vs. 1.20 mg/mL) due to increased hydrophobicity.
- 3-Bromo-5-nitrobenzoic acid exhibits even lower solubility (0.452 mg/mL), likely due to steric hindrance from the meta-substituted bromine .
Reactivity and Applications :
- This compound’s ortho-substituted bromine enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas 4-nitrobenzoic acid is more commonly used in esterification and amidation .
- 3-Bromo-5-nitrobenzoic acid’s meta-substitution pattern limits its reactivity in regioselective reactions but makes it valuable in asymmetric synthesis .
Safety Profile :
- All three compounds share the H302 hazard (oral toxicity), but 4-nitrobenzoic acid additionally carries H318 (eye damage risk), highlighting the nitro group’s reactivity .
Key Findings:
- This compound’s synthesis outperforms others in yield and sustainability due to the reusable A-FGO catalyst and THF solvent recovery.
- 4-Nitrobenzoic acid’s traditional synthesis generates acidic waste, requiring additional neutralization steps .
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The position of bromine and nitro groups significantly impacts solubility and reactivity, guiding the design of halogenated aromatic drugs .
- Data Gaps : Pharmacological data (e.g., IC₅₀, EC₅₀) for these compounds are absent in the provided evidence, limiting a full functional comparison .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
